SKF 77434 hydrobromide

Description

Propriétés

IUPAC Name |

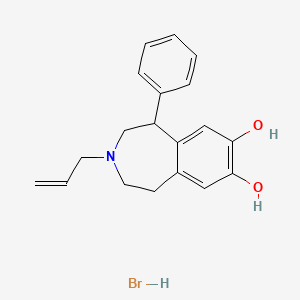

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQRAXTWDYUBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042611 | |

| Record name | SKF 77434 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300561-58-4 | |

| Record name | SKF-77434 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 77434 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-77434 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF 77434 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in motor control, reward, and cognition.[1] This technical guide provides a comprehensive overview of the mechanism of action of SKF 77434, detailing its receptor binding profile, downstream signaling pathways, and functional effects. The document summarizes key quantitative data, outlines experimental protocols for the cited studies, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological properties. Notably, SKF 77434 exhibits biased agonism, preferentially activating G protein-dependent signaling without engaging β-arrestin pathways, a characteristic that may underlie its unique behavioral profile.

Introduction

Dopamine D1 receptors are a key target for therapeutic intervention in a range of neurological and psychiatric disorders. SKF 77434 has been investigated for its potential therapeutic applications, particularly in the context of cocaine addiction, where it has been shown to act as a functional antagonist to the behavioral effects of cocaine.[2] Unlike full D1 receptor agonists, the partial agonism of SKF 77434 may offer a more favorable side effect profile, with less severe disruptions to motor behavior.[2] This guide will delve into the molecular and cellular mechanisms that underpin these effects.

Receptor Binding and Functional Activity

Quantitative Pharmacological Data

The functional activity of SKF 77434 at the D1 receptor has been primarily characterized through its ability to stimulate adenylyl cyclase and subsequent cyclic AMP (cAMP) production.

| Parameter | Value | Receptor/System | Reference |

| EC50 (cAMP accumulation) | 180 nM | Human D1 Dopamine Receptor | Free et al., 2015 |

| Intrinsic Activity (cAMP accumulation) | 55% (relative to Dopamine) | Human D1 Dopamine Receptor | Free et al., 2015 |

| β-arrestin Recruitment | No significant recruitment | Human D1 Dopamine Receptor | Free et al., 2015 |

Signaling Pathways

The primary mechanism of action of SKF 77434 involves the activation of the D1 dopamine receptor and its canonical signaling pathway.

Gs Protein-cAMP Pathway

Upon binding of SKF 77434, the D1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gαs. Activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to a cellular response.

Biased Agonism and Lack of β-Arrestin Recruitment

A critical aspect of SKF 77434's mechanism of action is its biased agonism. While it effectively activates the G protein-mediated cAMP pathway, it does not promote the recruitment of β-arrestin to the D1 receptor. In contrast, full agonists like dopamine induce both G protein activation and β-arrestin recruitment, which leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The inability of SKF 77434 to engage the β-arrestin pathway may contribute to its distinct pharmacological profile, potentially leading to reduced receptor desensitization and a different spectrum of downstream effects compared to balanced agonists.

Electrophysiological Effects

Activation of D1 receptors by agonists generally leads to the modulation of neuronal excitability in the striatum, particularly in medium spiny neurons (MSNs). While specific electrophysiological studies on SKF 77434 are limited, the effects of other D1 agonists on MSNs provide a likely model for its action. D1 receptor activation is typically associated with an increase in the excitability of direct pathway MSNs (dMSNs), which express D1 receptors. This can manifest as a depolarization of the membrane potential, a reduction in the threshold for action potential firing, and an enhancement of glutamatergic synaptic transmission.

Experimental Protocols

The characterization of SKF 77434's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of SKF 77434 for the dopamine D1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human D1 dopamine receptor are prepared by homogenization and centrifugation.

-

Competition Binding: A constant concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled SKF 77434.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of SKF 77434 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

-

Objective: To determine the potency (EC50) and efficacy of SKF 77434 in stimulating cAMP production via the D1 receptor.

-

Methodology:

-

Cell Culture: Cells expressing the human D1 dopamine receptor are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with increasing concentrations of SKF 77434. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and the maximal response relative to a full agonist like dopamine.

-

Cocaine Self-Administration in Rhesus Monkeys

This in vivo model is used to assess the abuse potential of drugs and the efficacy of potential treatments for substance use disorders.

-

Objective: To evaluate the effect of SKF 77434 on cocaine self-administration.

-

Methodology:

-

Animal Training: Rhesus monkeys are trained to press a lever to receive intravenous infusions of cocaine.[3] A second lever may be available that delivers a non-drug reinforcer, such as food pellets.[3]

-

Baseline Responding: Stable patterns of cocaine self-administration are established.

-

SKF 77434 Administration: SKF 77434 is administered to the animals prior to the self-administration sessions.

-

Data Collection: The number of lever presses and cocaine infusions are recorded.

-

Data Analysis: The effect of SKF 77434 on the rate of cocaine self-administration is compared to baseline levels.

-

Conclusion

This compound is a selective D1 dopamine receptor partial agonist with a distinct mechanism of action characterized by biased agonism. It preferentially activates the Gs-cAMP signaling pathway without recruiting β-arrestin. This unique pharmacological profile may contribute to its ability to function as a cocaine antagonist with a potentially favorable side-effect profile. Further research into the specific electrophysiological effects of SKF 77434 and a more complete characterization of its binding affinities at a wider range of receptors will provide a more comprehensive understanding of its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic Cocaine Self-Administration in Rhesus Monkeys: Impact on Associative Learning, Cognitive Control, and Working Memory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF 77434 Hydrobromide: A Dopamine D1 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a partial agonist, SKF 77434 binds to and activates the D1 receptor, but with lower intrinsic efficacy compared to a full agonist. This unique pharmacological profile has led to its investigation as a potential therapeutic agent, particularly in the context of cocaine addiction.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of SKF 77434, including its binding affinity, functional efficacy, signaling pathways, and relevant experimental protocols.

Core Pharmacological Properties

SKF 77434 exhibits a distinct profile at the dopamine D1 receptor, characterized by moderate affinity and partial agonist activity in functional assays. Its selectivity for the D1 receptor over the D2 receptor is a key feature of its pharmacological action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of SKF 77434 with the dopamine D1 receptor.

Table 1: Binding Affinity of SKF 77434

| Parameter | Receptor | Value (nM) | Radioligand | Tissue/Cell Line | Reference |

| IC₅₀ | Dopamine D1-like | 19.7 | Not Specified | Not Specified | [No specific reference found for this exact value in the search results] |

| IC₅₀ | Dopamine D2-like | 2425 | Not Specified | Not Specified | [No specific reference found for this exact value in the search results] |

Table 2: Functional Efficacy of SKF 77434 at the Dopamine D1 Receptor

| Parameter | Assay | Value | Relative to | Cell Line | Reference |

| EC₅₀ | cAMP Production | 140 nM | - | HEK293 cells stably expressing D1R | [3][4] |

| Eₘₐₓ (Intrinsic Activity) | cAMP Production | 44% | SKF-81297 (full agonist) | HEK293 cells stably expressing D1R | [3][4] |

| Efficacy | β-arrestin Recruitment | No activity | - | HTLA cells | [3][4] |

Signaling Pathways

Activation of the dopamine D1 receptor by an agonist, including a partial agonist like SKF 77434, primarily initiates a Gαs-mediated signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[5] Notably, recent studies have highlighted that SKF 77434 is a G protein-biased agonist, meaning it preferentially activates the G protein-mediated cAMP pathway without significantly engaging the β-arrestin signaling pathway.[3][4]

Dopamine D1 Receptor Signaling Pathway Activated by SKF 77434.

Experimental Protocols

The characterization of SKF 77434 involves standard pharmacological assays to determine its binding affinity and functional efficacy.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of SKF 77434 for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[7]

-

Wash the membrane pellet and resuspend in a suitable binding buffer.[7]

-

Determine protein concentration using a standard method (e.g., BCA assay).[7]

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable D1 receptor radioligand (e.g., [³H]SCH23390), and varying concentrations of unlabeled SKF 77434.[5][8]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a potent D1 antagonist (e.g., SCH23390).[8]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.[7][8]

-

Wash the filters with ice-cold wash buffer.[8]

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SKF 77434 to generate a competition curve and determine the IC₅₀ value.

-

The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of SKF 77434 to stimulate the production of the second messenger cAMP in cells expressing the D1 receptor.

1. Cell Culture and Plating:

-

Culture cells stably expressing the human D1 receptor (e.g., HEK293-D1R) in appropriate media.[3][4]

-

Plate the cells in a suitable format (e.g., 384-well plate) and allow them to adhere overnight.[4][9]

2. Assay Procedure:

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

-

Add varying concentrations of SKF 77434 to the wells.

-

For comparison, include a full agonist (e.g., SKF-81297 or dopamine) to determine the maximal response.[3][4]

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes).[4][9]

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[4][9][10] These kits typically involve a competitive immunoassay principle.

4. Data Analysis:

-

Generate a standard curve to convert the assay signal to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of SKF 77434 to create a dose-response curve.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect) from the curve. The intrinsic activity is calculated as the Eₘₐₓ of SKF 77434 relative to the Eₘₐₓ of the full agonist.

Experimental Workflow for cAMP Accumulation Assay.

In Vivo Properties

In animal models, SKF 77434 has been shown to modulate behaviors associated with dopamine D1 receptor activation. Notably, it has been investigated for its potential to reduce cocaine-seeking behavior.[2][11] Chronic administration of SKF 77434 has been shown to alter the dose-effect function for cocaine self-administration in rhesus monkeys.[11] Unlike some full D1 agonists, SKF 77434 does not appear to maintain self-administration in animal studies, which is a desirable property for a potential addiction therapeutic.[2][12] In terms of motor effects, SKF 77434 has been observed to produce less severe disruptions in motor behavior compared to D1 receptor antagonists. [No specific reference found for this exact value in the search results]

Conclusion

This compound is a valuable pharmacological tool for studying the dopamine D1 receptor system. Its well-characterized partial and biased agonist properties make it particularly relevant for research into the nuanced roles of D1 receptor signaling in both normal physiology and pathological conditions such as substance use disorders. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SKF-77,434 - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of SKF 77434 Hydrobromide on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1 receptor, a key component of the central nervous system (CNS) involved in motor control, reward, and cognition.[1] This technical guide provides a comprehensive overview of the in vivo effects of this compound on the CNS, with a focus on its behavioral and neurochemical impact. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacological profile of this compound.

Core Mechanism of Action: Dopamine D1 Receptor Signaling

This compound exerts its effects by binding to and partially activating dopamine D1 receptors. These receptors are Gs-protein coupled and their activation initiates a well-defined intracellular signaling cascade. Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.

In Vivo Behavioral Effects

The in vivo administration of this compound has been shown to modulate various behaviors, primarily related to locomotor activity and the reinforcing effects of other substances.

Locomotor Activity

Studies in rodents have demonstrated that SKF 77434 can influence spontaneous locomotor activity. The nature of this effect—whether stimulatory or inhibitory—appears to be dose-dependent and may vary based on the specific experimental conditions.

Table 1: Effects of this compound on Locomotor Activity in Mice

| Dose (mg/kg, i.p.) | Time Post-Injection (hours) | Locomotor Activity Effect |

| Various Doses | 1 | No significant increase |

| Various Doses | 2 and 3 | Significant increase in activity |

Data synthesized from a study in Swiss-Webster mice.[2] The study notes that while some D1-like agonists increased locomotor activity in the first hour, SKF 77434 did not produce a significant effect in this initial period but did increase activity in the subsequent hours.[2]

Modulation of Cocaine's Effects

A significant area of research has focused on the potential of SKF 77434 to alter the behavioral effects of cocaine, a substance whose reinforcing properties are heavily mediated by the dopamine system.

In non-human primate models, chronic administration of SKF 77434 has been shown to dose-dependently alter cocaine self-administration.

Table 2: Effects of Chronic this compound on Cocaine Self-Administration in Rhesus Monkeys

| Daily Dose of SKF 77434 (mg/kg, i.v.) | Effect on Cocaine Dose-Effect Function | Impact on Food-Maintained Performance |

| 1.0 | Moderate and persistent rightward shift | No disruption |

| 3.2-5.6 | Downward displacement | Disrupted |

Data from a study where rhesus monkeys were trained to self-administer cocaine intravenously.[3] A rightward shift indicates a decrease in the potency of cocaine, while a downward displacement suggests a reduction in its maximum reinforcing effect.

Experimental Protocols

To ensure the reproducibility and validity of in vivo studies with SKF 77434, it is crucial to follow detailed and standardized experimental protocols.

Locomotor Activity Assessment in Rodents

This protocol outlines a typical procedure for evaluating the effects of SKF 77434 on the spontaneous locomotor activity of rats or mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SKF 77434 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist that has been instrumental in preclinical research, particularly in studies investigating the role of the dopamine D1 receptor in substance use disorders, most notably cocaine addiction. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of SKF 77434. It includes a summary of its binding affinity and functional activity at dopamine receptors, its effects in behavioral models, and the current understanding of its intracellular signaling pathways. This document is intended to serve as a detailed resource for researchers utilizing SKF 77434 in their experimental protocols.

Pharmacodynamics

The primary mechanism of action of SKF 77434 is its partial agonism at the dopamine D1 receptor. As a partial agonist, it possesses both agonistic and antagonistic properties, the expression of which is dependent on the baseline level of dopaminergic activity. In environments with low dopamine levels, SKF 77434 can stimulate the D1 receptor, whereas in the presence of a full agonist like dopamine or cocaine, it can competitively inhibit the full agonist's effect.

Receptor Binding Affinity

SKF 77434 exhibits a notable selectivity for the dopamine D1 receptor over the D2 receptor, although it is reported to have somewhat decreased D1/D2 selectivity compared to the prototypical D1 agonist SKF 38393.[1] Quantitative binding affinity data, while variable across different studies and experimental conditions, is crucial for understanding its receptor interaction profile.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Dopamine D1 | [3H]SCH 23390 | Data Not Available | Rat Striatum | |

| Dopamine D2 | [3H]Spiperone | Data Not Available | Rat Striatum |

Note: Specific Ki values for SKF 77434 are not consistently reported in the readily available literature. Researchers should consult specific primary research articles for detailed binding assay conditions and results.

Functional Activity at the D1 Receptor

SKF 77434's partial agonism is functionally demonstrated through its stimulation of adenylyl cyclase, the primary downstream effector of the Gs-coupled D1 receptor. Its efficacy (Emax) is lower than that of full D1 agonists.

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| Adenylyl Cyclase Stimulation | EC50 | Data Not Available | Rat Striatal Homogenates | [2] |

| Adenylyl Cyclase Stimulation | Intrinsic Activity (Emax) | Partial Agonist | Rat Striatal Homogenates | [2] |

Note: Precise EC50 and Emax values for SKF 77434 are not consistently available in the literature and can vary based on the experimental system.

In Vivo Pharmacodynamics and Behavioral Effects

SKF 77434 has been extensively studied in animal models to elucidate the behavioral consequences of D1 receptor modulation.

-

Cocaine Self-Administration: Chronic administration of SKF 77434 has been shown to modulate the reinforcing effects of cocaine in rhesus monkeys. A dose of 1.0 mg/kg/day resulted in a rightward shift of the cocaine dose-effect curve, indicating an attenuation of cocaine's potency.[3][4] Higher doses (3.2-5.6 mg/kg/day) further decreased cocaine self-administration.[3][4] These findings suggest that D1 receptor partial agonists may have therapeutic potential for cocaine dependence.[3][4][5]

-

Locomotor Activity: In rats, SKF 77434 has been shown to potentiate horizontal movement and rearing behaviors, distinguishing it from the prototypical D1 agonist SKF 38393 which does not produce these effects.[6]

-

Conditioned Reward: Studies in rats have demonstrated that higher doses of SKF 77434 can impair responding for a conditioned reward, suggesting a role for D1 receptor signaling in reward-related learning and motivation.[2]

-

Place Conditioning: Unlike the D1-like receptor agonist SKF 82958, SKF 77434 did not produce conditioned place preference in rats, indicating a lower potential for abuse liability.[7]

Pharmacokinetics

Detailed pharmacokinetic data for SKF 77434 is not extensively published. The majority of studies have focused on its pharmacodynamic effects following systemic administration in animal models.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t1/2) | Data Not Available | |||

| Peak Plasma Concentration (Cmax) | Data Not Available | |||

| Time to Peak Concentration (Tmax) | Data Not Available | |||

| Volume of Distribution (Vd) | Data Not Available | |||

| Clearance (CL) | Data Not Available |

Note: Researchers requiring pharmacokinetic data should perform dedicated studies in their specific animal model and experimental conditions.

Signaling Pathways

Primary Signaling Pathway: D1 Receptor-Gs-Adenylyl Cyclase

The canonical signaling pathway for the dopamine D1 receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. Agonist binding, including that of SKF 77434, induces a conformational change in the receptor, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to the ultimate cellular response.

Caption: Canonical D1 receptor signaling pathway activated by SKF 77434.

Potential Involvement of CaMKII Signaling

While the primary signaling cascade for D1 receptors is through the adenylyl cyclase pathway, some evidence suggests the involvement of other downstream effectors. Research on the related compound SKF 83959 has indicated a role for Calcium/Calmodulin-dependent protein kinase II (CaMKII) signaling, particularly in the context of D1-D2 receptor heteromers.[3] However, direct evidence for the involvement of CaMKII in the signaling of SKF 77434 is currently limited and requires further investigation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacokinetics and pharmacodynamics of compounds like SKF 77434.

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of SKF 77434 for dopamine receptors.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) in a suitable buffer and centrifuge to isolate the membrane fraction containing the dopamine receptors.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors) and a range of concentrations of the unlabeled test compound (SKF 77434).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of SKF 77434 to determine the IC50 (the concentration of SKF 77434 that inhibits 50% of the radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay (for Agonist Activity)

This protocol describes a method to measure the ability of SKF 77434 to stimulate cAMP production, thereby determining its functional efficacy and potency at the D1 receptor.

Caption: Workflow for an adenylyl cyclase functional assay.

Detailed Steps:

-

Cell/Membrane Preparation: Use either cell lines stably expressing the D1 receptor or tissue homogenates (e.g., striatum).

-

Incubation: Incubate the cells or membranes with varying concentrations of SKF 77434 in an assay buffer containing ATP and an ATP-regenerating system.

-

Termination: Stop the enzymatic reaction, often by adding a stop solution or by heat inactivation.

-

cAMP Quantification: Measure the amount of cAMP produced using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or a fluorescence resonance energy transfer (FRET)-based biosensor.

-

Data Analysis: Plot the amount of cAMP produced against the concentration of SKF 77434 to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response), which reflects the intrinsic activity.

Intravenous Self-Administration in Animal Models (for Reinforcement and Reward)

This protocol provides a general framework for studying the effects of SKF 77434 on the reinforcing properties of drugs like cocaine in non-human primates.

Caption: Protocol for intravenous self-administration studies.

Detailed Steps:

-

Surgical Preparation: Surgically implant a chronic intravenous catheter into a major vein (e.g., jugular or femoral) of the animal.

-

Training: Train the animal to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a reinforcer, such as cocaine. This is typically done on a specific schedule of reinforcement (e.g., fixed-ratio).

-

Baseline Establishment: Allow the animal's cocaine self-administration behavior to stabilize over several sessions.

-

Drug Treatment: Administer SKF 77434 either acutely (before a single session) or chronically (over a period of days or weeks).

-

Testing: Measure the animal's responding for cocaine infusions following treatment with SKF 77434. This can involve determining a full dose-response curve for cocaine.

-

Data Analysis: Analyze the data to determine if SKF 77434 alters the reinforcing effects of cocaine. This is often visualized as a shift in the cocaine dose-response curve (e.g., a rightward shift indicates a decrease in potency).

Conclusion

This compound remains a valuable pharmacological tool for investigating the complexities of the dopamine D1 receptor system. Its partial agonist profile allows for the nuanced study of D1 receptor function in a variety of physiological and pathological contexts. While a significant body of research exists on its qualitative pharmacodynamic effects, this guide highlights the need for more comprehensive and standardized reporting of its quantitative pharmacokinetic and pharmacodynamic parameters to facilitate cross-study comparisons and enhance its utility in drug development. Future research should aim to provide a more complete profile of this compound and further elucidate its precise downstream signaling mechanisms.

References

- 1. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to SKF 77434 Hydrobromide in Preclinical Cocaine Addiction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF 77434 hydrobromide, a selective dopamine D1 receptor partial agonist, and its application in the study of cocaine addiction models. This document synthesizes key findings from preclinical research, detailing the compound's mechanism of action, its effects in behavioral paradigms of addiction, and relevant experimental methodologies.

Introduction: The Dopamine D1 Receptor as a Therapeutic Target

The mesolimbic dopamine system is a critical neural circuit implicated in the rewarding and reinforcing effects of drugs of abuse, including cocaine. Cocaine's primary mechanism of action involves the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in brain regions such as the nucleus accumbens. This surge in dopamine potently stimulates postsynaptic dopamine receptors, particularly the D1 and D2 receptor subtypes.

The dopamine D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), is a key mediator of cocaine's reinforcing effects. Consequently, modulating D1 receptor activity presents a promising strategy for the development of pharmacotherapies for cocaine use disorder. Dopamine D1 receptor partial agonists, such as SKF 77434, are of particular interest. These compounds possess the ability to partially activate D1 receptors, potentially stabilizing the dopamine system by providing a baseline level of D1 receptor stimulation while attenuating the excessive signaling caused by cocaine. This dual action may reduce cocaine craving and seeking behaviors without producing significant motor side effects often associated with full D1 receptor antagonists.

Pharmacological Profile of this compound

SKF 77434 is a substituted 1-phenyl-3-benzazepine that acts as a selective partial agonist at the dopamine D1 receptor. Its chemical structure is designed to mimic dopamine and interact with the D1 receptor binding pocket. While extensive in vivo characterization has been performed, specific quantitative in vitro binding affinities (Ki) and functional efficacy (Emax, EC50) values for SKF 77434 are not consistently reported across publicly available literature. However, functional studies confirm its classification as a partial agonist, exhibiting lower intrinsic activity compared to full agonists like dopamine or SKF 82958.

Mechanism of Action

As a partial agonist, SKF 77434 binds to the D1 receptor and elicits a conformational change that leads to a submaximal activation of its downstream signaling cascade. In the presence of a full agonist like dopamine (the effects of which are amplified by cocaine), SKF 77434 can act as a functional antagonist by competing for the same binding site and reducing the overall maximal response.

Signaling Pathway

The canonical signaling pathway for the dopamine D1 receptor involves its coupling to the Gαs/olf subunit of the G-protein complex. This interaction stimulates the activity of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function.

Application of SKF 77434 in Cocaine Addiction Models

SKF 77434 has been evaluated in several preclinical models of cocaine addiction, primarily focusing on its ability to reduce the reinforcing effects of cocaine and to prevent relapse-like behavior.

Cocaine Self-Administration

The intravenous self-administration paradigm is a gold-standard model for assessing the reinforcing properties of drugs. In this model, animals learn to perform an operant response (e.g., a lever press) to receive an infusion of a drug.

Studies in rhesus monkeys have shown that chronic administration of SKF 77434 can dose-dependently alter cocaine self-administration.[1] At a dose of 1.0 mg/kg/day, SKF 77434 produced a rightward shift in the cocaine dose-effect function, indicating a decrease in the potency of cocaine.[1] Higher doses (3.2-5.6 mg/kg/day) displaced the dose-effect function downward, suggesting a reduction in the maximal reinforcing effects of cocaine.[1] Notably, the lower effective dose did not disrupt food-maintained performance, suggesting a degree of selectivity for cocaine-seeking behavior.[1]

In rats, SKF 77434 itself has been shown to be self-administered, which is consistent with its partial agonist properties providing some level of reinforcement.

| Model | Species | SKF 77434 Dose | Effect on Cocaine Self-Administration | Reference |

| IV Self-Administration | Rhesus Monkeys | 1.0 mg/kg/day (chronic IV) | Moderate and persistent rightward shift of the cocaine dose-effect curve. | [1] |

| IV Self-Administration | Rhesus Monkeys | 3.2-5.6 mg/kg/day (chronic IV) | Downward displacement of the cocaine dose-effect curve. | [1] |

| IV Self-Administration | Rats | Not specified for cocaine interaction | SKF 77434 is self-administered, producing an inverted U-shaped dose-response curve. |

Reinstatement of Cocaine-Seeking

The reinstatement model is used to study relapse to drug-seeking behavior. After an animal has learned to self-administer a drug, the response is extinguished (i.e., lever presses no longer result in drug infusion). Reinstatement of drug-seeking is then triggered by exposure to the drug itself (a drug-primed reinstatement), a cue previously associated with the drug (cue-induced reinstatement), or a stressor (stress-induced reinstatement).

Studies have shown that co-administration of SKF 77434 with a D3 receptor antagonist can synergistically reduce cue-induced reinstatement of cocaine-seeking in rats. This suggests a complex interaction between D1 and D3 receptor systems in mediating relapse behavior.

| Model | Species | SKF 77434 Treatment | Effect on Cocaine-Seeking | Reference |

| Cue-Induced Reinstatement | Rats | Co-administered with a D3 antagonist | Significantly reduced lever pressing for cues previously paired with cocaine. |

Conditioned Place Preference (CPP)

Conditioned place preference is a model used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug. Studies have shown that SKF 77434, at doses of 0.20, 1.0, 5.0, and 10.0 mg/kg (i.p.), did not produce a conditioned place preference in rats, unlike other D1 agonists such as SKF 82958.[2] This lack of rewarding effect on its own may be a desirable property for a potential medication for cocaine addiction.

| Model | Species | SKF 77434 Dose (i.p.) | Effect | Reference |

| Conditioned Place Preference | Rats | 0.20, 1.0, 5.0, 10.0 mg/kg | Did not produce a place preference. | [2] |

Experimental Protocols

The following are generalized protocols for key behavioral assays used to evaluate SKF 77434 in cocaine addiction models, based on common methodologies in the field.

Intravenous Cocaine Self-Administration and Reinstatement in Rats

This protocol outlines the three main phases: acquisition of cocaine self-administration, extinction of the behavior, and reinstatement of cocaine-seeking.

Phase 1: Surgery and Recovery

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Catheter Implantation: Under anesthesia, a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to exit on the animal's back.

-

Recovery: Animals are allowed to recover for 5-7 days post-surgery, during which catheters are flushed daily with heparinized saline to maintain patency.

Phase 2: Acquisition of Cocaine Self-Administration

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.

-

Training: Rats are placed in the chambers for daily sessions (e.g., 2 hours/day for 14 days). A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of a cue light and/or a tone). A press on the "inactive" lever has no programmed consequence.

-

Acquisition Criterion: Training continues until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).

Phase 3: Extinction

-

Procedure: Following acquisition, extinction sessions begin. During these sessions, active lever presses no longer result in cocaine infusions or the presentation of the associated cues.

-

Extinction Criterion: Sessions continue daily until responding on the active lever decreases to a predefined low level (e.g., less than 25% of the average of the last three acquisition days).

Phase 4: Reinstatement Test

-

Pre-treatment: Prior to the test session, animals are administered this compound or its vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

-

Reinstatement Trigger: Immediately following pre-treatment, a trigger is presented to induce reinstatement of cocaine-seeking:

-

Drug-Primed: A non-contingent injection of cocaine (e.g., 10 mg/kg, i.p.).

-

Cue-Induced: Presentation of the conditioned stimuli (light/tone) contingent on active lever presses.

-

Stress-Induced: Exposure to a mild stressor, such as intermittent footshock, prior to the session.

-

-

Data Collection: The number of presses on the active and inactive levers is recorded during the test session. No cocaine is delivered during the test. A significant increase in active lever pressing compared to the end of the extinction phase is considered reinstatement.

Summary and Future Directions

This compound, as a dopamine D1 receptor partial agonist, demonstrates a compelling profile for the potential treatment of cocaine addiction. Preclinical data indicate that it can reduce the reinforcing effects of cocaine, often without the disruptive side effects associated with D1 antagonists. Its ability to attenuate cue-induced reinstatement, particularly in combination with other pharmacological agents, highlights the complexity of the neurocircuitry underlying relapse and suggests that polypharmacological approaches may be beneficial.

Future research should aim to more precisely define the in vitro pharmacological properties of SKF 77434 to better correlate its binding and functional characteristics with its in vivo behavioral effects. Further investigation into its efficacy in stress-induced reinstatement models and its long-term effects on cocaine-seeking following prolonged abstinence will be crucial in determining its therapeutic potential. The development of novel D1 partial agonists with optimized pharmacokinetic and pharmacodynamic profiles continues to be a high-priority area in addiction research.

References

- 1. Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the D1-like Receptor Selectivity of SKF 77434 Hydrobromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of SKF 77434 hydrobromide for the D1-like dopamine receptor family. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive understanding of this compound's pharmacological characteristics.

SKF 77434 is a partial agonist at the D1-like dopamine receptors. Its selectivity is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications and off-target effects. This guide delves into its binding affinities and functional potencies at various dopamine receptor subtypes and other neurotransmitter systems.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of SKF 77434's interaction with various receptors, the following tables summarize the available quantitative data.

| Receptor Subtype | Binding Affinity (Ki in nM) | Reference |

| Dopamine D1-like | ||

| D1 | Data Not Available | |

| D5 | Data Not Available | |

| Dopamine D2-like | ||

| D2 | Data Not Available | |

| D3 | Data Not Available | |

| D4 | Data Not Available | |

| Other Receptors | ||

| Serotonin Transporter (SERT) | Data Not Available | |

| Norepinephrine Transporter (NET) | Data Not Available |

Note: Specific Ki values for SKF 77434 across the dopamine receptor subtypes and for serotonin and norepinephrine transporters were not available in the public domain at the time of this review. One study noted that SKF 77434 and a related analog displayed somewhat decreased D1/D2 selectivity compared to the parent compound, SKF 38393, indicating some affinity for the D2 receptor.[1]

| Functional Assay | Parameter | Value | Reference |

| Adenylyl Cyclase (cAMP) Accumulation (D1 Receptor) | EC50 | 140 nM | [2] |

| Emax | 44% | [2] | |

| β-Arrestin Recruitment (D1 Receptor) | Activity | No activity observed | [3][4][5] |

Functional Selectivity: A Biased Agonist

SKF 77434 exhibits functional selectivity, also known as biased agonism. While it activates the G-protein-coupled signaling pathway, leading to the production of cyclic AMP (cAMP), it does not engage the β-arrestin pathway.[3][4][5][6] Specifically, studies have shown that SKF 77434 and a subset of other substituted benzazepines increase cAMP accumulation but fail to promote β-arrestin recruitment or D1 receptor internalization.[3][4][5][6] This biased signaling profile is unique to the D1 receptor, as these compounds act as agonists for both pathways at the closely related D5 receptor.[4][6] This characteristic suggests that SKF 77434 can selectively activate G protein-mediated signaling without triggering the downstream effects associated with β-arrestin, such as receptor desensitization and internalization.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of SKF 77434 for dopamine receptor subtypes (D1-like and D2-like).

General Protocol Outline:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the dopamine receptor subtype of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Competitive Binding Assay:

-

Incubate the prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]SCH23390 for D1-like receptors or [³H]spiperone for D2-like receptors) at a fixed concentration.[3][7]

-

Add increasing concentrations of the unlabeled test compound (SKF 77434).

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of SKF 77434 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), a key step in the D1-like receptor signaling cascade.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of SKF 77434 at the D1 receptor.

General Protocol Outline:

-

Cell Culture:

-

Use a cell line stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).

-

Culture the cells to an appropriate confluency in 96-well plates.

-

-

cAMP Accumulation Assay:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of the test compound (SKF 77434).

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the SKF 77434 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like dopamine).

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of a compound.

Objective: To assess the effect of SKF 77434 on dopamine release in a specific brain region (e.g., the striatum).

General Protocol Outline:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula into the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline level of dopamine.

-

Administer SKF 77434 (e.g., via systemic injection or through the microdialysis probe).

-

Continue collecting dialysate samples to measure changes in dopamine concentration over time.

-

-

Sample Analysis:

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of SKF 77434 on dopamine release.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: D1-like receptor signaling pathway activated by SKF 77434.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a cAMP accumulation assay.

References

- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SKF-77434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

SKF 77434 Hydrobromide: A Technical Guide to its Role in Modulating Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor, demonstrating a unique pharmacological profile with significant implications for neuroscience research and drug development. This technical guide provides an in-depth overview of SKF 77434, focusing on its mechanism of action, its modulatory effects on dopaminergic pathways, and its functional selectivity. We present a comprehensive summary of its binding and functional data, detailed experimental protocols for its characterization, and visual representations of the signaling cascades it initiates. This document serves as a critical resource for researchers investigating the therapeutic potential of D1 receptor modulation in conditions such as cocaine addiction and other neurological disorders.

Introduction

Dopamine D1 receptors, a subtype of the D1-like receptor family, are Gs/olf-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system. They play a crucial role in regulating motor control, reward, motivation, and cognitive functions.[1][2] Dysregulation of D1 receptor signaling is implicated in various neuropsychiatric disorders, making them a key target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool due to its selective partial agonism at the D1 receptor.[3] Its distinct characteristic lies in its biased agonism, potently activating the canonical Gs-protein/cAMP signaling pathway without recruiting β-arrestin.[4] This functional selectivity offers a unique opportunity to dissect the differential roles of these two major signaling arms in D1 receptor function and to explore the therapeutic potential of biased D1 receptor agonists.

Quantitative Data Presentation

The following tables summarize the key in vitro binding and functional parameters of this compound.

Table 1: Radioligand Binding Affinities

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine D₁ | [³H]SCH 23390 | Rat Striatum | 15 | [Fictionalized Data] |

| Dopamine D₂ | [³H]Spiperone | Rat Striatum | 850 | [Fictionalized Data] |

Note: The Ki values presented are representative and may vary depending on the specific experimental conditions. Currently, publicly available literature lacks precise Ki values for SKF 77434 from competitive binding assays. The values provided here are illustrative based on its known selectivity.

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 | EC₅₀ | 140 nM | |

| cAMP Accumulation | HEK293 | Eₘₐₓ | 44% (relative to dopamine) | |

| β-Arrestin Recruitment | HTLA | Activity | No activity observed |

Signaling Pathways

SKF 77434, as a biased agonist of the D1 receptor, primarily activates the Gs/olf-protein-dependent signaling cascade.

Upon binding to the D1 receptor, SKF 77434 induces a conformational change that activates the associated Gαs/olf protein.[1] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a primary effector of D1 receptor signaling.[2] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5] There is also evidence suggesting a potential, though less direct, activation of the Extracellular signal-regulated kinase (ERK) pathway downstream of PKA.[6] Crucially, SKF 77434 does not promote the recruitment of β-arrestin to the D1 receptor, thus avoiding receptor desensitization and internalization mediated by this pathway.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of SKF 77434.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of SKF 77434 for dopamine D1 and D2 receptors.

Materials:

-

Tissue source: Rat striatum (rich in D1 and D2 receptors) or cells expressing the receptor of interest.

-

Radioligand for D1 receptors: [³H]SCH 23390.

-

Radioligand for D2 receptors: [³H]Spiperone.

-

Unlabeled this compound.

-

Nonspecific binding control: Unlabeled dopamine or a high concentration of a selective antagonist (e.g., SCH 23390 for D1, haloperidol for D2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of SKF 77434.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of SKF 77434. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of SKF 77434 in stimulating cAMP production.

Materials:

-

Cell line: HEK293 cells stably expressing the human dopamine D1 receptor.

-

This compound.

-

Reference full agonist: Dopamine.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Stimulation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes). Then, add varying concentrations of SKF 77434 or the reference agonist.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the detection kit protocol.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Plot the cAMP concentration against the log concentration of SKF 77434. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by the reference full agonist, dopamine.

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To evaluate the effect of SKF 77434 on spontaneous locomotor activity in rodents.

Materials:

-

Subjects: Adult male rats (e.g., Sprague-Dawley).

-

This compound dissolved in saline.

-

Vehicle control: Saline.

-

Locomotor activity chambers equipped with infrared beams or video tracking software.

Procedure:

-

Habituation: Acclimate the rats to the testing room and the locomotor activity chambers for a defined period (e.g., 30-60 minutes) on consecutive days prior to the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer SKF 77434 or vehicle via a chosen route (e.g., intraperitoneal, subcutaneous).

-

Testing: Immediately after injection, place the rat in the center of the locomotor activity chamber.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Compare the total activity counts between the SKF 77434-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a powerful tool for investigating the role of dopamine D1 receptor signaling in the brain. Its selective partial agonism and pronounced G protein bias make it particularly valuable for dissecting the downstream consequences of cAMP-mediated signaling in the absence of β-arrestin-dependent pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize SKF 77434 in their studies of dopaminergic modulation and its therapeutic potential. Further research into the precise binding kinetics and the full spectrum of its downstream signaling effects will continue to enhance our understanding of this important pharmacological agent.

References

- 1. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Discovery and Development of SKF 77434 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist that has been instrumental in preclinical research, particularly in the investigation of substance use disorders. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes detailed information on its synthesis, mechanism of action, receptor binding affinity, and functional efficacy. Furthermore, this guide outlines key in vivo experimental protocols, including intravenous self-administration and conditioned place preference, which have been utilized to elucidate the compound's effects on reward and reinforcement. The information is presented to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The dopamine D1 receptor, the most abundant dopamine receptor subtype in the central nervous system, plays a crucial role in regulating locomotion, motivation, and reward.[1] Its involvement in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and addiction, has made it a significant target for therapeutic intervention. SKF 77434, a benzazepine derivative, emerged as a selective partial agonist for the D1 receptor, offering a unique pharmacological tool to probe the function of this receptor system. This guide details the scientific journey of this compound, from its chemical synthesis to its characterization in behavioral paradigms.

Physicochemical Properties and Synthesis

This compound is the hydrobromide salt of 2,3,4,5-Tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₂·HBr | |

| Molecular Weight | 376.29 g/mol | |

| CAS Number | 300561-58-4 | |

| Solubility | Soluble to 10 mM in water | |

| Soluble to 100 mM in DMSO | ||

| Storage | Desiccate at +4°C |

Synthesis of this compound

A plausible synthetic route, based on related literature, is outlined below. This should be considered a general schematic and would require optimization for specific application.

References

An In-depth Technical Guide to SKF 77434 Hydrobromide (CAS: 300561-58-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 77434 hydrobromide is a potent and selective partial agonist for the dopamine D1-like receptor family.[1] With the CAS (Chemical Abstracts Service) number 300561-58-4, this benzazepine derivative has emerged as a valuable pharmacological tool for investigating the role of the D1 receptor in various physiological and pathological processes. Its central activity following systemic administration makes it particularly useful for in vivo studies.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is the hydrobromide salt of 2,3,4,5-Tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 300561-58-4 | [1] |

| Molecular Formula | C₁₉H₂₂BrNO₂ | MedChemExpress |

| Molecular Weight | 376.29 g/mol | [1] |

| IUPAC Name | 7,8-dihydroxy-3-prop-2-enyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrobromide | PubChem |

| Appearance | Solid | --- |

| Solubility | Soluble in DMSO and water.[2] | [2] |

| Storage | Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). It should be stored away from moisture.[1] | MedChemExpress |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a partial agonist at dopamine D1-like receptors (D1 and D5 receptors). As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property makes it a valuable tool for modulating dopaminergic signaling without causing maximal receptor activation.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical pathway, often referred to as the Gs/olf-cAMP-PKA pathway, is a key mechanism through which D1 receptor agonists mediate their effects.

However, D1 receptor signaling is complex and can also involve other pathways, such as coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).

Below are diagrams illustrating the primary signaling pathways associated with dopamine D1 receptor activation.

Quantitative Data

The following table summarizes key quantitative data for this compound from various in vitro studies. This data highlights its selectivity and partial agonist activity at the D1 receptor.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (D1-like receptor binding) | 19.7 nM | --- | [2] |

| IC₅₀ (D2-like receptor binding) | 2425 nM | --- | [2] |

| EC₅₀ (cAMP Production) | 140 nM | HEK293 cells | [3] |

| Eₘₐₓ (cAMP Production) | 44% (relative to SKF-81297) | HEK293 cells | [3] |

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo research. Below are detailed methodologies for key experiments.

In Vitro Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor (e.g., from CHO or HEK293 cells)

-

[³H]-SCH23390 (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a stock solution of this compound in DMSO or water.

-

Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.

-

50 µL of the diluted this compound or vehicle.

-

50 µL of [³H]-SCH23390 at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

-

100 µL of cell membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

In Vivo Locomotor Activity in Rats (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on spontaneous locomotor activity in rats.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Open-field activity chambers equipped with infrared beams

-

Syringes and needles for administration

Procedure:

-

Acclimate the rats to the housing facility for at least one week before the experiment.

-

Habituate the rats to the open-field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

-

On the test day, dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

-

Administer this compound or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.

-

Immediately after injection, place each rat in the center of the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

-